molecular formula C11H14ClNO2 B6610360 methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride CAS No. 2763741-46-2

methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride

Cat. No.: B6610360
CAS No.: 2763741-46-2
M. Wt: 227.69 g/mol
InChI Key: ZNRQYHMCZWYIAC-UXQCFNEQSA-N
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Description

Methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride is a synthetic organic compound often used in scientific research. Its structure consists of a cyclopropane ring substituted with an aminophenyl group and a methyl ester moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate typically involves several key steps:

  • Formation of the cyclopropane ring: : This can be achieved using a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple react with an alkene.

  • Substitution with aminophenyl group:

  • Methyl ester formation: : The final step involves esterification of the carboxylic acid with methanol, usually under acidic conditions.

Industrial Production Methods

The industrial production of this compound might utilize similar steps but on a larger scale. Optimized reaction conditions such as temperature, pressure, and catalysts are employed to maximize yield and purity. Continuous flow reactors could be used to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, typically at the aminophenyl group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : Substitutions can occur on the cyclopropane ring or the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Catalytic hydrogenation or metal hydrides such as sodium borohydride are often used.

  • Substitution: : Halogenating agents or other electrophiles can be employed under various conditions.

Major Products

The major products depend on the specific reagents and conditions used. For example, oxidation of the aminophenyl group might yield a nitroso compound or a nitro compound, depending on the extent of oxidation.

Scientific Research Applications

Methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride has a broad range of applications:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Serves as a probe or inhibitor in enzyme studies.

  • Medicine: : Investigated for its potential therapeutic properties.

  • Industry: : Used in the development of novel materials or as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The exact mechanism by which this compound exerts its effects can vary based on its application:

  • Enzyme Inhibition: : It may bind to the active site of an enzyme, blocking substrate access and activity.

  • Molecular Targets: : Targets might include specific proteins, receptors, or nucleic acids.

  • Pathways Involved: : The pathways could be metabolic, signaling, or regulatory, depending on the biological context.

Comparison with Similar Compounds

When compared with other cyclopropane derivatives:

  • Structural uniqueness: : The combination of the cyclopropane ring and the aminophenyl group provides unique steric and electronic properties.

  • Functional uniqueness: : Its hydrochloride salt form enhances solubility and stability, distinguishing it from similar compounds without these properties.

List of Similar Compounds

  • Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride

  • Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate

  • Methyl (1S,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate hydrochloride

Properties

IUPAC Name

methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7;/h2-5,9-10H,6,12H2,1H3;1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRQYHMCZWYIAC-UXQCFNEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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